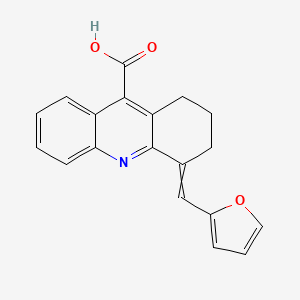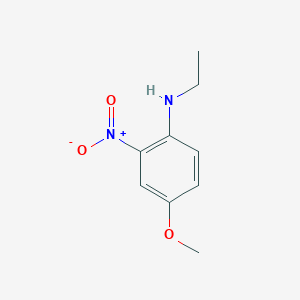
2-(1H-benzimidazol-2-yl)-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1H-benzimidazol-2-yl)-N-butylacetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are particularly recognized for their antimicrobial properties and their potential use as non-peptide luteinizing hormone-releasing hormone (LHRH) antagonists .
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve multiple steps, including the formation of amines with high yields and moderate enantiomeric excess. For instance, asymmetric synthesis of related compounds, such as (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, has been achieved by reducing o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes. Subsequent reactions with 2-chloroacetyl chloride and thiobenzimidazole or n-dibutylamine yield the corresponding products .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is crucial for their biological activity. The specific substituents attached to the benzimidazole core, such as the N-butylacetamide group in "2-(1H-benzimidazol-2-yl)-N-butylacetamide," can significantly influence the compound's properties and its interaction with biological targets .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the enhancement of their biological activities. For example, the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives involves the substitution of benzotriazole, which has been shown to produce potent anti-infective agents . These reactions are critical for the development of new therapeutic agents with improved efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetics and pharmacodynamics. The antimicrobial evaluation of benzimidazole derivatives has demonstrated their effectiveness against various microorganisms, indicating that their physical and chemical properties are conducive to their biological activity .
Scientific Research Applications
Antioxidants for Base Oil
2-(1H-benzimidazol-2-yl)-N-butylacetamide derivatives, including similar compounds like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, have been studied as antioxidants for base oil. These compounds were assessed for their ability to improve the oxidation stability of base oil, crucial for enhancing oil life and efficiency (Basta et al., 2017).
Corrosion Inhibition
Derivatives of 2-(1H-benzimidazol-2-yl)-N-butylacetamide, like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide, have been evaluated as corrosion inhibitors. These studies involve assessing their protective properties on metals like carbon steel in corrosive environments, highlighting their potential in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, have been synthesized and tested for their antimicrobial activity. These studies aim to explore the potential of these compounds as new agents against various bacterial and fungal pathogens (Ajani et al., 2016).
Anthelmintic Agents
Novel 2-phenyl benzimidazole-1-acetamide derivatives, closely related to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, have been evaluated for their potential as anthelmintic agents. These compounds have been tested against parasites like earthworms, showing promising results in comparison to standard drugs (Sawant & Kawade, 2011).
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives, including those similar to 2-(1H-benzimidazol-2-yl)-N-butylacetamide, has been explored. These compounds were tested using methods like rat-paw oedema, and some showed significant anti-inflammatory effects (Bhor & Pawar, 2022).
Inhibitors of Human Acyl-coenzyme A:cholesterol O-acyltransferase
Certain benzimidazole derivatives, like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, act as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase. This action is significant for potential treatments of diseases involving overexpression of this enzyme (Shibuya et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(1H-Benzimidazol-2-yl)-N-butylacetamide, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
The compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mode of action is referred to as aneugenic effects .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This alteration in the normal cell division process can lead to various downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting they may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting microtubule assembly and causing malsegregation of chromosomes, the compound can halt the cell cycle, preventing the proliferation of cells . This effect is particularly significant in germ cells, where the compound can cause aneuploidy and polyploidy .
Future Directions
Benzimidazole derivatives have found commercial application in veterinarian medicine as anthelmintic agents and in diverse human therapeutic areas such as treatment of ulcers and antihistaminic . They could potentially be used in new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXFDYWYZDBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397341 |
Source


|
| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)-N-butylacetamide | |
CAS RN |
91600-55-4 |
Source


|
| Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
